2,3,4,5,6-Pentafluorobenzamide chemical properties
2,3,4,5,6-Pentafluorobenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorobenzamide
Authored by a Senior Application Scientist
Introduction
2,3,4,5,6-Pentafluorobenzamide (PFBA) is a highly versatile organofluorine compound that serves as a cornerstone in various fields of advanced chemistry. Its unique properties, derived from a perfluorinated aromatic ring coupled with a reactive amide functional group, make it an invaluable tool for researchers, particularly in medicinal chemistry and drug development. The strong electron-withdrawing nature of the five fluorine atoms dramatically influences the molecule's electronic structure, reactivity, and physicochemical characteristics, setting it apart from its non-fluorinated analog, benzamide.[1] This guide provides an in-depth exploration of the synthesis, reactivity, spectroscopic profile, and critical applications of PFBA, offering field-proven insights for scientific professionals.
Molecular Structure and Physicochemical Properties
The defining feature of 2,3,4,5,6-Pentafluorobenzamide is its pentafluorophenyl group. This moiety renders the aromatic ring profoundly electron-deficient, which is the primary driver of its distinct chemical behavior.[1][2] Crystallographic studies reveal that the molecule is not perfectly planar; the amide group is twisted relative to the aromatic ring. This contrasts with the typically planar structure of simple benzamide and influences the crystal packing, which is characterized by a two-dimensional hydrogen-bonded network.[1]
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,3,4,5,6-pentafluorobenzamide | [3] |
| CAS Number | 652-31-3 | [3][4] |
| Molecular Formula | C₇H₂F₅NO | [1][3] |
| Molecular Weight | 211.09 g/mol | [1][3] |
| Melting Point | 144-151°C | [5] |
| Appearance | White to pale cream crystals or powder | [5] |
| InChIKey | WPWWHXPRJFDTTJ-UHFFFAOYSA-N |[1][3] |
Synthesis of 2,3,4,5,6-Pentafluorobenzamide
The synthesis of PFBA is typically achieved through robust and well-established chemical transformations. The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Acylation via Pentafluorobenzoyl Chloride
A highly efficient and common method involves the acylation of ammonia or other primary/secondary amines with 2,3,4,5,6-pentafluorobenzoyl chloride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The extreme electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing fluorinated ring, makes the acid chloride exceptionally reactive towards nucleophiles like ammonia.
Caption: Synthesis of PFBA via Acylation.
Experimental Protocol: Synthesis from Pentafluorobenzoyl Chloride
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Dissolve 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Nucleophilic Addition: Cool the solution in an ice bath to 0°C. Add a solution of concentrated aqueous ammonia (e.g., 28-30%, ~2.2 eq) dropwise via the dropping funnel with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid chloride.
-
Work-up and Isolation: Upon completion, transfer the mixture to a separatory funnel. If using an organic solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2,3,4,5,6-pentafluorobenzamide as a white crystalline solid.
Hydrolysis of Pentafluorobenzonitrile
An alternative pathway to PFBA is the controlled hydrolysis of 2,3,4,5,6-pentafluorobenzonitrile. This transformation can be performed under either acidic or basic conditions, where the amide is an intermediate in the full hydrolysis to pentafluorobenzoic acid.[1] Careful control of reaction conditions (temperature, time, and reagent stoichiometry) is necessary to isolate the amide in high yield.
Chemical Reactivity: A Tale of Two Moieties
The reactivity of PFBA is dictated by the interplay between its electron-deficient aromatic ring and the amide functional group.
Nucleophilic Aromatic Substitution (SNAr)
The perfluorinated ring is highly susceptible to nucleophilic attack, a classic example of SNAr reaction.[2] The fluorine atoms, particularly at the para position, can act as leaving groups when attacked by strong nucleophiles.
A compelling example of this reactivity was demonstrated in the reaction of PFBA with potassium hydride (KH). This reaction does not simply deprotonate the amide but results in the activation of the C-F bond at the para position, followed by a dimerization of the organofluorine ligand.[6][7]
Caption: C-F Bond Activation and Dimerization.
This type of C-F bond activation highlights the unique reactivity imparted by polyfluorination and is an active area of research for creating complex fluorinated molecules.
Role in Derivatization for Ultrasensitive Analysis
In the context of drug development and bioanalysis, the detection of trace amounts of analytes is paramount. Chemical derivatization is a technique used to modify an analyte to enhance its detectability by analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS).[8]
While PFBA itself is not the derivatizing agent, its structural motif is central to this application. Reagents like 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBoylCl) and Pentafluorobenzyl bromide (PFB-Br) are widely used to introduce the pentafluorobenzoyl or pentafluorobenzyl group onto analytes containing hydroxyl, amino, or thiol functional groups.[9][10] The resulting derivatives are:
-
Highly Electron-Capturing: The polyfluorinated ring has a very high affinity for capturing free electrons. This property makes the derivatives exceptionally sensitive to Electron Capture Detection (ECD) and Electron Capture Negative Ion Chemical Ionization (ECNICI) Mass Spectrometry.[9][10]
-
Thermally Stable and Volatile: These properties are essential for analysis by Gas Chromatography.[9]
Workflow: Derivatization of a Hydroxyl-Containing Analyte for GC/ECNICI-MS
This protocol describes a representative workflow for derivatizing a fatty alcohol with pentafluorobenzoyl chloride, a common task in lipidomics and metabolite analysis.[10][11]
-
Sample Preparation: Accurately weigh or pipette the analyte (e.g., 10-100 µg of a fatty alcohol) into a 2 mL micro-reaction vial. Evaporate any solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile) and 100 µL of a catalyst base (e.g., anhydrous pyridine or triethylamine). Add 50 µL of 2,3,4,5,6-pentafluorobenzoyl chloride solution (e.g., 10% in acetonitrile).
-
Reaction: Tightly cap the vial and heat at 60°C for 45-60 minutes in a heating block.[11] The elevated temperature ensures the reaction goes to completion.
-
Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of an extraction solvent (e.g., hexane or dichloromethane) to quench the reaction and extract the derivatized analyte.[10] Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 x g) for 5 minutes to achieve clear phase separation.
-
Sample Analysis: Carefully transfer the upper organic layer containing the pentafluorobenzoyl-derivatized analyte to a new autosampler vial. The sample is now ready for injection into the GC-MS system.
Spectroscopic Properties
The structural characterization of PFBA and its derivatives relies on standard spectroscopic techniques.
Table 2: Summary of Key Spectroscopic Data for 2,3,4,5,6-Pentafluorobenzamide
| Technique | Key Observations and Assignments |
|---|---|
| Mass Spectrometry (GC-MS) | Electron Ionization (EI) shows a characteristic fragmentation pattern. The top peak (most abundant fragment) is observed at m/z 195 , corresponding to the pentafluorobenzoyl cation [C₆F₅CO]⁺.[3][4] |
| Infrared (IR) Spectroscopy | - N-H stretch: Two bands characteristic of a primary amide appear in the region of 3200-3400 cm⁻¹.- C=O stretch: A strong absorption band around 1650-1680 cm⁻¹.- C-F stretch: Strong, complex absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.[3][12] |
| ¹⁹F NMR Spectroscopy | The spectrum shows complex multiplets for the three distinct fluorine environments (ortho, meta, para), providing unambiguous confirmation of the pentafluorophenyl ring structure.[7] |
Applications in Drug Discovery and Beyond
The unique chemical properties of 2,3,4,5,6-Pentafluorobenzamide and related structures position them as powerful tools in modern research.
-
Scaffold for Medicinal Chemistry: N-substituted derivatives of PFBA are explored for various biological activities. The pentafluorophenyl group can enhance metabolic stability and modulate pharmacokinetic properties like lipophilicity. For instance, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluoro-benzamide has been evaluated as a flavour modifier.[13]
-
Advanced Building Blocks: Hydrogenation of the pentafluorophenyl ring leads to all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs. These "Janus face" structures have distinct polar (C-F) and nonpolar (C-H) faces, offering novel three-dimensional diversity for drug design and resulting in molecules with significantly lower LogP values compared to their aromatic counterparts.[14]
-
Analytical Chemistry: As discussed, the pentafluorobenzoyl moiety is fundamental to derivatization strategies that enable the ultrasensitive quantification of drugs, metabolites, and biomarkers in complex biological matrices.[9][15]
Conclusion
2,3,4,5,6-Pentafluorobenzamide is more than a simple fluorinated molecule; it is a testament to the profound impact of fluorine in tuning chemical properties. Its electron-deficient aromatic system dictates a unique reactivity profile, enabling its use in SNAr reactions and making its derivatives ideal for high-sensitivity analytical methods. For scientists in drug development, PFBA and its related reagents provide a robust platform for synthesizing novel bioactive compounds and for quantifying critical analytes with unparalleled precision. A thorough understanding of its core chemical properties is essential for leveraging its full potential in the laboratory.
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